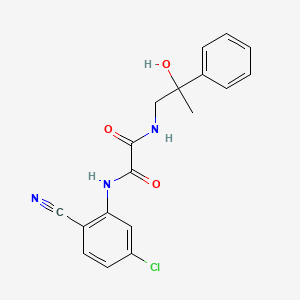

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

説明

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional substitution pattern.

特性

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-18(25,13-5-3-2-4-6-13)11-21-16(23)17(24)22-15-9-14(19)8-7-12(15)10-20/h2-9,25H,11H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKRTGIXPSMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Chloro-substituted phenyl ring

- Cyano group

- Oxalamide functional group

- Hydroxy-phenylpropyl moiety

These components contribute to its diverse chemical reactivity and biological interactions, making it a subject of interest in various fields, including drug development and materials science.

Synthesis Methods

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves several key steps:

- Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

- Substitution reaction : The introduction of the 5-chloro-2-cyanophenyl group is performed using a suitable halogenated precursor.

- Attachment of the hydroxy-phenylpropyl group : This step often involves nucleophilic substitution reactions.

The biological activity of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and cyano enhances its binding affinity, which may lead to:

- Enzyme inhibition : Particularly kinases involved in cell cycle regulation.

- Antiparasitic properties : Indicating potential use in treating parasitic infections.

Antimicrobial Activity

Research indicates that compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide exhibit significant antimicrobial properties. A study involving related compounds showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin against various bacterial strains .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, it has been observed to inhibit specific kinases, which are crucial for regulating cellular processes. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics .

Case Studies and Research Findings

類似化合物との比較

N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

- Substituents : Electron-donating methoxy groups (N1) and a pyridylethyl moiety (N2).

N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)

N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769)

- Substituents : Methoxy and methyl groups (N1) and a methyl-substituted pyridyl group (N2).

- Safety: Assigned a NOEL of 100 mg/kg body weight/day by extrapolation from structural analogues, emphasizing the conservative safety assessment for methyl/pyridyl derivatives .

Key Comparative Data

*Inferred from structural similarity to No. 1768 and No. 1769 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。